1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
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Description
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as DEPU, is a small molecule inhibitor that has been studied for its potential in cancer treatment. The compound is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).
Scientific Research Applications
Supramolecular Chemistry
The research by Beijer et al. (1998) demonstrates the strong dimerization capabilities of ureidopyrimidones, including compounds similar to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, through quadruple hydrogen bonding. This property is significant in the field of supramolecular chemistry for the development of new molecular assemblies and materials (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Corrosion Inhibition
Mistry et al. (2011) explored the use of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Their findings suggest that similar urea compounds, including those like 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, could be potential candidates for protecting metal surfaces from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Crystallography
Jeon et al. (2015) conducted a study on the crystal structure of a sulfonylurea herbicide, revealing insights into molecular arrangements and interactions. This research is relevant for understanding the structural properties of related compounds, including 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea (Jeon, Kim, Kwon, & Kim, 2015).
Synthetic Chemistry
Thalluri et al. (2014) demonstrated the synthesis of ureas from carboxylic acids, highlighting the versatility of urea derivatives in chemical synthesis. This has implications for the synthesis and modification of compounds like 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea in laboratory settings (Thalluri, Manne, Dev, & Mandal, 2014).
Antioxidant Activity
Research by George et al. (2010) on the antioxidant activity of certain urea derivatives indicates that similar compounds, such as 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, could potentially possess antioxidant properties, beneficial in various biomedical applications (George, Sabitha, Kumar, & Ravi, 2010).
Herbicide Degradation
Saha and Kulshrestha (2002) explored the degradation of sulfosulfuron, a compound structurally related to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, under various environmental conditions. Their findings contribute to the understanding of the environmental fate and degradation pathways of similar urea-based herbicides (Saha & Kulshrestha, 2002).
properties
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-4-10-7-5-6-8-11(10)17-14(20)18-12-9-16-15(22-3)19-13(12)21-2/h5-9H,4H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMVSODEKVUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea |
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